N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
“N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific properties and applications of this compound may vary, but it is likely to be of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an amine reacts with an aldehyde or ketone.
Acetamide Formation: The final step involves the reaction of the intermediate with an acetic acid derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core or the ethoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes.
Receptor Binding: Potential to bind to various biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for “N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide” would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or DNA.
Pathways: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like berberine, papaverine.
Benzoyl Derivatives: Compounds like benzoyl peroxide.
Uniqueness
The unique combination of the isoquinoline core with the benzoyl and ethoxyphenyl groups may confer specific biological activities or chemical properties not found in other compounds.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-2-31-24-12-8-19(9-13-24)16-25(29)27-23-11-10-20-14-15-28(18-22(20)17-23)26(30)21-6-4-3-5-7-21/h3-13,17H,2,14-16,18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZFRCNWRZLLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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